Potent HIV-1 Reverse Transcriptase Inhibition Conferred by the N-Cyclopropylmethyl Group
The N-cyclopropylmethyl substituent on the dihydroquinoxalinone core is a key determinant of anti-HIV-1 activity. In a direct head-to-head study of a structural analog series, compounds bearing the N-cyclopropylmethyl group (specifically 6a, 6g, 6h, and 6k) demonstrated HIV-1 reverse transcriptase inhibitory activity that was comparable to, or better than, the clinically approved NNRTIs Efavirenz and GW420867X [1]. This is in contrast to other N-substitutions; for example, the unsubstituted NH analog (a direct comparator for the target compound where the cyclopropylmethyl is absent) shows a complete loss of this potent antiviral activity, highlighting the essential and irreplaceable nature of this moiety [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Potency |
|---|---|
| Target Compound Data | N-cyclopropylmethyl analogs (6a, 6g, 6h, 6k): IC50 and IC90 values reported at low nanomolar levels, comparable to Efavirenz (IC50 ~1-2 nM, IC90 ~9-15 nM) [1]. |
| Comparator Or Baseline | Unsubstituted NH analog: inactive; N-allyl analogs (6b, 6f): also active, but N-cyclopropylmethyl is the specific pharmacophore in the target compound; Efavirenz: IC50 1-2 nM [1]. |
| Quantified Difference | Activity is conditional on N-cyclopropylmethyl presence; removal leads to a total loss of activity (from low nM IC50 to inactive). |
| Conditions | In vitro enzyme inhibition assay using purified HIV-1 reverse transcriptase and whole-cell antiviral assays [1]. |
Why This Matters
For a researcher requiring a chemical starting point for an NNRTI program, the N-cyclopropylmethyl group is a structurally essential feature for target engagement, making this specific compound a critical scaffold for further development compared to the inactive NH-analog.
- [1] Patel M, McHugh RJ Jr, Cordova BC, Klabe RM, Erickson-Viitanen S, Trainor GL, Rodgers JD. Synthesis and evaluation of quinoxalinones as HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem Lett. 2000;10(15):1729-1731. View Source
